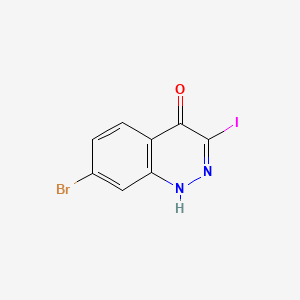

7-Bromo-3-iodocinnolin-4(1H)-one

Description

7-Bromo-3-iodocinnolin-4(1H)-one is a halogenated cinnolinone derivative characterized by a bicyclic aromatic structure containing two nitrogen atoms in adjacent positions (cinnoline core) with bromine and iodine substituents at positions 7 and 3, respectively. Its molecular formula is C₉H₄BrIN₂O, with a molecular weight of 349.95 g/mol .

Properties

Molecular Formula |

C8H4BrIN2O |

|---|---|

Molecular Weight |

350.94 g/mol |

IUPAC Name |

7-bromo-3-iodo-1H-cinnolin-4-one |

InChI |

InChI=1S/C8H4BrIN2O/c9-4-1-2-5-6(3-4)11-12-8(10)7(5)13/h1-3H,(H,11,13) |

InChI Key |

ZRGWBETYIIDZTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)NN=C(C2=O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-iodocinnolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

Halogenation: Introduction of bromine and iodine atoms into the cinnolinone core.

Cyclization: Formation of the cinnolinone ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products would depend on the specific reactions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry

Synthesis of Derivatives:

Biology

Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Drug Development: Explored as a scaffold for developing new pharmaceuticals.

Industry

Material Science:

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.

Comparison with Similar Compounds

Structural and Substitutional Differences

The compound’s closest analogs are bromo- or iodo-substituted nitrogen heterocycles, particularly quinolinones, isoindolinones, and benzodiazepinones. Key structural distinctions include:

Key Observations :

- The cinnolinone core distinguishes this compound from quinolinones and isoindolinones, providing distinct electronic properties due to the adjacent nitrogen atoms .

- Halogen positioning (e.g., bromine at C7 vs. C6 in quinolinones) affects steric and electronic interactions in synthetic pathways or target binding .

Physicochemical Properties

However, inferences can be drawn from analogs:

- Solubility: Bromo-iodo derivatives like 6-Bromo-3-iodoquinolin-4(1H)-one exhibit low aqueous solubility due to high molecular weight and halogen hydrophobicity, a trend likely applicable to the target compound .

- Melting Points: Halogenated heterocycles typically have elevated melting points. For example, 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (240.10 g/mol) melts at ~200°C , suggesting the target compound’s melting point may exceed 250°C.

- NMR Shifts: The ¹H and ¹³C NMR profiles of this compound would differ from quinolinones due to the cinnoline core’s deshielding effects. For instance, quinolinone analogs show characteristic carbonyl (C=O) signals at δ ~175–185 ppm in ¹³C NMR , whereas cinnolinones may exhibit upfield shifts due to nitrogen adjacency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.